2-Tert-butyl-1-fluoro-3-iodobenzene

Description

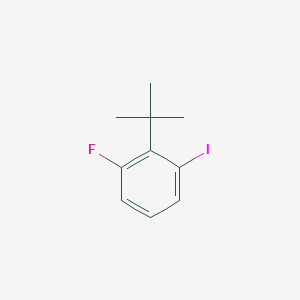

2-Tert-butyl-1-fluoro-3-iodobenzene (C₁₀H₁₁FI) is a substituted benzene derivative featuring three distinct functional groups: a tert-butyl group at the 2-position, a fluorine atom at the 1-position, and an iodine atom at the 3-position (Figure 1). This compound is of interest in organic synthesis due to the unique steric and electronic effects imparted by its substituents. The tert-butyl group provides significant steric hindrance, influencing reaction pathways and regioselectivity. The fluorine atom, a strong electron-withdrawing group, directs electrophilic substitution reactions to specific positions, while the iodine atom offers opportunities for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

IUPAC Name |

2-tert-butyl-1-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FI/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCURNGCQRWRLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-fluoro-3-iodobenzene typically involves the halogenation of a tert-butyl-substituted benzene derivative. One common method is the iodination of 2-tert-butyl-1-fluorobenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the 3-position enables participation in transition-metal-catalyzed cross-couplings. Key examples include:

These reactions typically target the iodine atom, with the tert-butyl group influencing reaction rates and regioselectivity through steric effects.

Fluorocarbonylation

Palladium-catalyzed carbonylation with CO and fluoride sources can convert aryl iodides to acyl fluorides:

text**General Reaction**: Ar-I + CO + F⁻ → Ar-C(O)F + I⁻ **Conditions**: - Pd(TFA)₂ (10 mol%), PPh₃ (30 mol%), CsF, DMF, 70°C **Yield**: Up to 88% for analogous substrates [7]. **Mechanism**: Oxidative addition of Pd(0) to Ar-I, CO insertion, followed by fluoride attack.

The tert-butyl group may enhance stability of the palladium intermediate by preventing aggregation .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 1-position can act as a leaving group under strongly basic conditions, though its poor leaving ability typically requires activation:

Electrophilic Substitution

The iodine atom can undergo further electrophilic substitution (e.g., iodination or bromination), though steric hindrance from the tert-butyl group often suppresses reactivity. For example:

-

Iodine Retention : In Pd-catalyzed reactions, the iodine is typically replaced, but in radical pathways (e.g., photochemical reactions), it may remain intact .

Steric and Stability Considerations

The tert-butyl group significantly impacts reactivity:

-

Thermal Stability : Enhances stability of SF₃ intermediates in fluorination reactions (analogous to ).

-

Solubility : Improves solubility in nonpolar solvents (e.g., hexanes, toluene) .

-

Steric Shielding : Protects the aromatic ring from electrophilic attack or oxidation .

Reductive Dehalogenation

Under hydrogenation conditions (H₂, Raney Ni), the iodine atom can be selectively removed:

text**Example**: 2-tert-butyl-1-fluoro-3-iodobenzene → 2-tert-butyl-1-fluorobenzene **Conditions**: H₂ (1 MPa), Raney Ni, RT **Yield**: >90% (analogous to [1]).

Scientific Research Applications

Organic Synthesis

Reactivity in Cross-Coupling Reactions

One of the primary applications of 2-tert-butyl-1-fluoro-3-iodobenzene is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-nitrogen (C–N) bonds, which are crucial for synthesizing various aniline derivatives and other complex organic molecules. The presence of both iodine and fluorine enhances the electrophilicity of the compound, making it an excellent candidate for nucleophilic attack.

Case Study: Synthesis of Aniline Derivatives

In a study focused on C–N cross-coupling reactions, this compound was successfully utilized to synthesize various aniline derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in generating complex amine structures that are prevalent in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential as a Pharmacophore

The unique combination of fluorine and iodine atoms in this compound may contribute to its biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, while iodinated compounds can improve binding affinity to biological targets.

Case Study: Antimicrobial Activity

Research has indicated that modifications to the phenyl ring can significantly affect the antimicrobial potency of related compounds. In one study, the addition of bulky groups like tert-butyl at specific positions enhanced efficacy against resistant strains of bacteria such as Staphylococcus aureus. This suggests that this compound could be explored further as a lead compound for developing new antimicrobial agents .

Materials Science

Use in Polymer Chemistry

This compound can also find applications in materials science, particularly in the synthesis of polymers with specific properties. The incorporation of halogenated compounds into polymer matrices can enhance thermal stability and chemical resistance.

Data Table: Comparison of Properties

| Property | This compound | Polymeric Material A | Polymeric Material B |

|---|---|---|---|

| Thermal Stability | High | Moderate | Low |

| Chemical Resistance | Excellent | Good | Moderate |

| Processability | Easy | Difficult | Moderate |

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluoro and iodo groups, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with positional isomers and analogs where one substituent is altered (Table 1). Key comparisons focus on reactivity, stability, and applications.

Table 1: Comparison of 2-Tert-butyl-1-fluoro-3-iodobenzene with Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| This compound | 1-F, 2-tBu, 3-I | 262.10 | 220–240 | High steric hindrance; iodine facilitates coupling reactions. |

| 2-Tert-butyl-1-fluoro-4-iodobenzene | 1-F, 2-tBu, 4-I | 262.10 | 225–245 | Reduced steric clash; iodine at para position enhances electrophilic substitution. |

| 2-Tert-butyl-1-chloro-3-iodobenzene | 1-Cl, 2-tBu, 3-I | 278.55 | 230–250 | Chlorine’s weaker electronegativity lowers directing effects vs. fluorine. |

| 2-Methyl-1-fluoro-3-iodobenzene | 1-F, 2-Me, 3-I | 234.02 | 200–215 | Lower steric bulk increases solubility but reduces thermal stability. |

Key Findings:

Steric Effects : The tert-butyl group in this compound significantly impedes nucleophilic attack at the ortho position compared to methyl-substituted analogs. This steric shielding is exploited in selective coupling reactions .

Electronic Effects: The fluorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophiles to the meta and para positions. In contrast, chloro analogs exhibit less pronounced deactivation.

Iodine Reactivity : The iodine substituent’s polarizability enhances its utility in cross-coupling reactions. Para-iodo isomers (e.g., 2-Tert-butyl-1-fluoro-4-iodobenzene) show faster coupling kinetics due to reduced steric interference .

Thermal Stability : tert-butyl-substituted derivatives exhibit higher thermal stability than methyl analogs, as evidenced by their elevated boiling points.

Toxicity and Handling Considerations

- Hazards: Potential irritant to eyes/skin; may release toxic fumes (e.g., HI) under decomposition.

- Safety Measures : Use in well-ventilated areas; avoid inhalation (similar to GHS/CLP guidelines for analogous compounds) .

Biological Activity

2-Tert-butyl-1-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and material science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12F I

- Molecular Weight : Approximately 308.11 g/mol

- Structure : The compound features a tert-butyl group, a fluorine atom, and an iodine atom attached to a benzene ring, influencing its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that halogenated compounds can exhibit various biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The presence of iodine and fluorine atoms in this compound enhances its potential as a halogen bond donor, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Halogen Bonding

Halogen bonding is a non-covalent interaction that occurs between a halogen atom (like iodine or fluorine) and an electron-rich site (like a nitrogen or oxygen atom). This interaction has been shown to play a crucial role in drug design by stabilizing the binding of drug candidates to their targets. Studies have demonstrated that compounds with halogen substituents can enhance binding affinity through these interactions .

Biological Activities

Various studies have evaluated the biological activities of related halogenated compounds, providing insights into the potential effects of this compound:

Case Studies

While specific studies on this compound are scarce, related compounds provide valuable insights:

Research Findings

Recent research highlights the importance of studying halogenated compounds for their potential therapeutic applications. For example:

- A study demonstrated that iodobenzene derivatives could effectively inhibit certain bacterial strains, suggesting that similar derivatives like this compound may possess comparable antimicrobial properties .

- Another investigation into fluorinated compounds revealed their capacity to modulate enzyme activity, indicating that the fluorine atom in this compound could enhance its biological efficacy through enzyme interaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Tert-butyl-1-fluoro-3-iodobenzene, and what methodological considerations ensure reproducibility?

- Answer : A common synthesis involves Ullmann-type coupling or nucleophilic aromatic substitution . For example, tert-butyl chloride reacts with a fluorinated iodobenzene precursor in the presence of ZnCl₂ (nitromethane, RT, 24 h) to introduce the tert-butyl group . Key considerations include:

- Catalyst selection (e.g., Cu/18-crown-6 for iodine retention during coupling reactions).

- Solvent choice (e.g., o-dichlorobenzene at 180°C for high-temperature stability).

- Purification via column chromatography to isolate the product from regioisomers.

Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic methods?

- Answer :

- ¹⁹F and ¹H NMR : Fluorine’s strong deshielding effect (~ -120 ppm for aromatic F) and iodine’s inductive effect split proton signals, aiding structural confirmation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine.

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms regiochemistry. For example, crystallographic data in Acta Crystallographica validate bond angles and packing motifs .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

- Answer : The iodine substituent is highly reactive in Suzuki-Miyaura or Sonogashira couplings , while the fluorine remains inert under mild conditions. Methodological tips:

- Use Pd(PPh₃)₄/Cs₂CO₃ in DMF (60°C, 24 h) for selective C-I bond activation .

- Avoid strong bases (e.g., t-BuOK) to prevent tert-butyl group cleavage.

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound?

- Answer : Competing reactivity between iodine and fluorine requires:

- Protecting-group strategies : Temporarily block iodine with trimethylsilyl groups during fluorination steps.

- Directed ortho-metalation : Use tert-butyl’s steric bulk to direct lithiation to specific positions .

- Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. What computational methods are effective in predicting the electronic and steric effects of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to explain electrophilic substitution preferences.

- Molecular Dynamics (MD) : Simulates steric hindrance from the tert-butyl group, guiding solvent/catalyst selection .

- Software tools (Gaussian, ORCA) validate experimental data, such as NMR chemical shifts, with ≤5% error margins .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Answer :

- Triangulation : Cross-validate NMR/MS data with X-ray structures. For example, crystallography may reveal unexpected rotamers that split NMR signals .

- Dynamic NMR experiments : Probe temperature-dependent conformational changes (e.g., tert-butyl rotation barriers).

- Alternative synthesis routes : Reproduce the compound via divergent pathways to rule out structural anomalies .

Q. What role does this compound play in designing optoelectronic materials?

- Answer : Its strong electron-withdrawing (iodine) and steric (tert-butyl) properties make it suitable for:

- Exciplex-forming systems : Enhances charge-transfer efficiency in OLEDs when paired with electron-donor carbazoles .

- Liquid crystals : Tert-butyl groups stabilize mesophases, while fluorine adjusts polarity.

- Experimental design: Optimize device performance by varying substituent ratios in copolymer matrices .

Methodological Best Practices

- Data Reporting : Follow Journal of Fluorine Chemistry guidelines: report yields, spectroscopic data (δ in ppm, J in Hz), and crystallographic accession codes .

- Validity Checks : Use pilot surveys for reaction condition screening and member checking (e.g., peer validation of spectral assignments) .

- Advanced Synthesis : Combine flow chemistry with in-situ FTIR monitoring to track iodine substitution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.